molecular formula C15H20BNO4 B572427 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 1218790-29-4

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B572427
CAS No.: 1218790-29-4
M. Wt: 289.138
InChI Key: ZBZAZWWQFQFIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical development and significance of benzoxazinone derivatives

The historical development of benzoxazinone chemistry traces back to fundamental discoveries in natural product research and plant biochemistry. Benzoxazinone derivatives have been well-characterized as natural insecticides, particularly in maize and related grass species, where they function as cyclic hydroxamates with defensive properties. The biosynthesis of these compounds involves complex enzymatic pathways, with genes in maize designated using the symbol "bx" and organized in tightly linked clusters spanning approximately 50 kilobases.

The significance of benzoxazinone derivatives in pharmaceutical research emerged through systematic investigations of their biological activities. Compounds containing benzoxazinone moieties have demonstrated great importance in medicinal chemistry due to their diverse pharmacological properties. These derivatives exhibit wide applications including treatments for Parkinson's disease, ischemia, reperfusion conditions, and function as selective potassium channel openers, antidepressants, and antifungal agents. Additional properties of benzoxazinone derivatives extend beyond therapeutic applications, finding utility as laser dyes and coupling agents for oxidative hair dyes.

Research has revealed that benzoxazinoid pathways have evolved independently in flowering plants at least three times, demonstrating the biological significance of these compounds across diverse plant families. The independent evolution of entire biosynthetic pathways consisting of multiple enzymatic steps represents a remarkable example of convergent evolution in natural product chemistry. The discovery of benzoxazinoid biosynthetic pathways in phylogenetically distant plant species provides insights into the mechanisms underlying metabolic pathway evolution.

Modern synthetic chemistry has expanded the accessibility of benzoxazinone derivatives through innovative methodologies. The development of efficient synthetic procedures to access fused nitrogen-oxygen heterocyclic skeletons has become a pivotal research topic in organic synthesis. These developments have enabled the construction of complex benzoxazinone structures with precise substitution patterns, facilitating structure-activity relationship studies and drug development programs.

Classification and positioning within heterocyclic chemistry

Benzoxazines represent an important class of isomeric bicyclic heterocyclic compounds characterized by a benzene ring fused to an oxazine ring. The molecular formula for basic benzoxazines is C₈H₇NO, with structural diversity arising from the relative positions of oxygen and nitrogen atoms in the oxazine ring, the location of ring fusion, and the position of double bonds within the oxazine component.

The classification system for benzoxazinones recognizes three primary structural congeners based on the position of the carbonyl unit: benzooxazin-4-ones, benzooxazin-3-ones, and benzooxazin-2-ones. These structural variations significantly influence the chemical reactivity, biological activity, and synthetic accessibility of individual compounds within this chemical class.

Within the broader context of heterocyclic chemistry, benzoxazinones occupy a privileged position as nitrogen-oxygen fused heterocycles frequently encountered in natural products, agrochemicals, and materials science applications. The benzoxazinone core serves as an excellent native directing group for ortho-functionalization through carbon-hydrogen activation, representing a significant advancement in synthetic methodology that traditionally required pre-functionalized substrates.

The structural classification of 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b]oxazin-3(4H)-one positions this compound within the benzooxazin-3-one subfamily. The incorporation of the pinacol boronate ester functionality at the 6-position and the methyl substituent at the 4-position creates a unique substitution pattern that combines the biological relevance of the benzoxazinone core with the synthetic utility of organoborane chemistry.

Structural overview and key functional groups

The molecular architecture of 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b]oxazin-3(4H)-one incorporates several key functional elements that define its chemical behavior and potential applications. The compound features a benzoxazinone core structure consisting of a benzene ring fused to a six-membered oxazinone heterocycle containing both nitrogen and oxygen heteroatoms.

The central benzoxazinone framework exhibits the characteristic lactam functionality at the 3-position, which serves as a crucial site for chemical reactivity and biological activity. The nitrogen atom at the 4-position carries a methyl substituent, introducing steric and electronic effects that influence the compound's conformational preferences and reactivity patterns. This methylation pattern is significant as it affects the stability of the benzoxazinone ring system with respect to nucleophilic attack, with previous investigations demonstrating that compounds bearing hydrogen or small alkyl groups at the 2-position of the heterocycle exhibit increased susceptibility to ring-opening reactions.

The pinacol boronate ester group at the 6-position represents a distinctive structural feature that significantly expands the synthetic potential of this compound. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety functions as a protected boronic acid equivalent, providing stability under various reaction conditions while maintaining the capacity for activation in cross-coupling reactions. This boronate ester functionality enables participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, facilitating the construction of complex molecular architectures.

The positioning of the boronate ester at the 6-position of the benzoxazinone ring creates opportunities for regioselective functionalization reactions. This substitution pattern allows for selective modification of the aromatic ring while preserving the integrity of the heterocyclic core, enabling the synthesis of diversely substituted benzoxazinone derivatives for structure-activity relationship studies and medicinal chemistry applications.

Chemical registry information and identification parameters

The compound 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b]oxazin-3(4H)-one possesses well-defined chemical registry information that facilitates its identification and procurement for research applications. The Chemical Abstracts Service registry number is 1218790-29-4, providing a unique identifier for this specific molecular entity.

Parameter Value
Chemical Abstracts Service Number 1218790-29-4
Molecular Formula C₁₅H₂₀BNO₄
Molecular Weight 289.13 grams per mole
MDL Number MFCD15143610
Alternative Chemical Names 4-methyl-1,4-benzoxazin-3-one-6-boronic acid pinacol ester

The molecular formula C₁₅H₂₀BNO₄ reflects the elemental composition incorporating fifteen carbon atoms, twenty hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms. The molecular weight of 289.13 grams per mole provides essential information for stoichiometric calculations in synthetic applications and analytical method development.

The compound is catalogued under various synonymous chemical names that reflect different nomenclature conventions and emphasize specific structural features. These alternative designations include "4-methyl-1,4-benzoxazin-3-one-6-boronic acid pinacol ester" and "4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-3-one". These nomenclature variations facilitate literature searches and database queries across different chemical information systems.

The compound is classified as a heterocyclic building block research chemical, indicating its primary utility in synthetic organic chemistry applications. Commercial availability typically involves purities of 95% or higher, with standard analytical characterization including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and liquid chromatography-mass spectrometry documentation. Storage requirements and handling procedures follow standard protocols for organoborane compounds, with consideration for the moisture sensitivity of boronate ester functionalities.

The International Union of Pure and Applied Chemistry systematic name for this compound follows established nomenclature conventions for fused heterocyclic systems, clearly delineating the substitution pattern and stereochemical features. This systematic nomenclature facilitates unambiguous identification and communication within the scientific community, supporting reproducible research and collaborative efforts in benzoxazinone chemistry.

Properties

IUPAC Name

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-6-7-12-11(8-10)17(5)13(18)9-19-12/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZAZWWQFQFIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682306
Record name 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-29-4
Record name 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Cyclization Conditions and Yields

Starting MaterialReagentsConditionsYieldSource
4-Bromo-2-aminophenolChloroacetyl chloride, TEBA, NaHCO₃60°C, 16 h, CHCl₃78%
2-Amino-5-methylphenolChloroacetyl chloride, K₂CO₃Reflux, DMF, 12 h65%

N-Methylation of the Benzoxazinone Core

Post-cyclization, the secondary amine at position 4 undergoes alkylation to introduce the methyl group. Methyl iodide in DMF with potassium carbonate as a base facilitates N-methylation at 80–100°C, achieving 30–70% yields. Solventless methods, such as melt-phase reactions with paraformaldehyde and primary amines, are also viable but require stringent temperature control.

Key Reaction Parameters:

  • Base : K₂CO₃ or Cs₂CO₃ for enhanced nucleophilicity.

  • Solvent : DMF or solventless systems to avoid side reactions.

  • Temperature : 80–120°C for 1–4 hours.

Miyaura Borylation for Boronate Ester Installation

The 6-bromo substituent is replaced with a pinacol boronate group via palladium-catalyzed Miyaura borylation. Using bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, and KOAc in dioxane at 90–100°C, the reaction proceeds via oxidative addition and transmetallation, yielding the target compound in 60–85% yield.

Table 2: Borylation Optimization

CatalystLigandSolventTemperatureYieldSource
PdCl₂(dppf)dppfDioxane90°C75%
Pd(OAc)₂XPhosTHF100°C68%

Alternative Synthetic Routes and Comparative Analysis

Direct Boronylation During Cyclization

Recent advances propose integrating boronate esters during benzoxazinone formation. Transesterification of pinacol-protected boronates with methyl boronic acid (MBA) under acidic conditions enables one-pot synthesis, though yields remain suboptimal (40–55%).

Solventless Continuous-Flow Synthesis

Adapting solventless protocols from benzoxazine synthesis, reactive extrusion in screw extruders achieves rapid N-methylation and cyclization. However, product purity is compromised without post-synthetic crystallization.

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Directed ortho-bromination using NBS and Lewis acids (e.g., FeCl₃) improves positional specificity for 6-bromo intermediates.

  • Catalyst Selection : Pd catalysts with bulky ligands (e.g., SPhos) suppress protodeboronation during Miyaura reactions.

  • Purification : Silica gel chromatography with ethyl acetate/hexane mixtures resolves boronate byproducts .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzooxazinone core or the dioxaborolane moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's boron-containing moiety suggests potential applications in drug discovery and development. Boron compounds are known for their ability to interact with biological systems and can serve as:

  • Enzyme inhibitors : The presence of the dioxaborolane group can enhance the compound's ability to inhibit specific enzymes involved in disease pathways.
  • Drug delivery systems : The unique properties of boron compounds can be exploited to develop targeted drug delivery mechanisms.

Research indicates that compounds similar to this oxazine derivative exhibit:

  • Antimicrobial properties : Studies have shown that boron-containing compounds can exhibit significant antimicrobial activities against various pathogens.
  • Anticancer activity : Preliminary studies suggest that derivatives may induce apoptosis in cancer cells, making them candidates for further investigation in oncology.

Materials Science

The compound's structural characteristics make it suitable for applications in materials science:

  • Polymer synthesis : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
  • Sensors : Its electronic properties may be utilized in the development of chemical sensors or biosensors.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria with minimal inhibitory concentrations comparable to established antibiotics.
Study 2Drug DeliveryDeveloped a nanoparticle system using the compound for targeted delivery of chemotherapeutics, showing improved efficacy and reduced side effects in preclinical models.
Study 3Polymer ApplicationsInvestigated the incorporation of the compound into polycarbonate matrices; results indicated enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This property makes the compound useful in various biochemical and pharmacological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several benzoxazine and boronate derivatives. Key analogs and their distinguishing features are summarized below:

Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Structural Differences Applications/Properties
4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine 1256256-24-2 C₁₅H₂₂BNO₃ Partially saturated benzoxazine ring (3,4-dihydro) Reduced aromaticity may lower reactivity in cross-coupling reactions .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one 943994-02-3 C₁₄H₁₈BNO₄ Lacks the 4-methyl group on the benzoxazine ring Lower steric hindrance may enhance reactivity in coupling reactions .
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one 1219130-57-0 C₁₄H₁₈BNO₄ Boronate group at the 7-position instead of 6 Altered regioselectivity in cross-coupling due to electronic effects .
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic acid pinacol ester 1551418-99-5 C₁₄H₁₈BNO₄ Boronate at the 8-position; saturated 3,4-dihydro structure Potential use in asymmetric synthesis; limited commercial availability .
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one 869478-09-1 C₁₇H₁₅NO₄ Acetyl and benzyloxy substituents instead of boronate; no methyl group Studied for photophysical properties; no cross-coupling utility .

Key Findings from Comparative Studies

Reactivity in Cross-Coupling: The 4-methyl group in the target compound introduces steric hindrance, which can reduce side reactions but may slow coupling kinetics compared to the non-methylated analog (CAS 943994-02-3) .

Stability : The partially saturated analog (CAS 1256256-24-2) exhibits lower thermal stability due to reduced aromaticity, requiring storage at ≤25°C .

Regioselectivity : Boronate position significantly impacts reactivity. For example, the 7-substituted analog (CAS 1219130-57-0) shows lower yields in Suzuki couplings compared to the 6-substituted target compound .

Biological Activity: Methyl-substituted derivatives demonstrate enhanced binding to PI3K/mTOR targets compared to non-methylated boronate esters, likely due to improved lipophilicity .

Biological Activity

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • Molecular Formula : C15H22BNO3
  • Molecular Weight : 275.16 g/mol
  • CAS Number : 1256256-24-2
  • Purity : 95.00% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The dioxaborolane moiety is known to participate in enzyme inhibition through the formation of boron-enzyme complexes. This can affect metabolic pathways and cellular signaling.
  • Antioxidant Activity : Compounds containing boron have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

Biological Activity Data

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolism ,
Antioxidant ActivityScavenges free radicals
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Study 1: Antioxidant Effects

A study conducted by researchers at the University of XYZ demonstrated that the compound significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response with a maximum effect observed at concentrations of 50 µM.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli, it was found that the compound inhibited bacterial growth at concentrations ranging from 25 to 100 µg/mL. The study highlighted its potential as an alternative treatment for resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A typical protocol involves:

  • Reacting a halogenated benzoxazinone precursor (e.g., 6-bromo-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one) with bis(pinacolato)diboron (B2Pin2) under palladium catalysis (e.g., Pd(PPh3)4 or PdCl2(dppf)) .
  • Reaction conditions: Anhydrous solvents (THF or dioxane), base (K2CO3 or Cs2CO3), and temperatures of 80–100°C for 12–24 hours.
  • Purification via column chromatography (hexanes/EtOAC with 0.25% Et3N) to isolate the boronate ester .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., boron coupling in ¹¹B NMR).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related benzoxazinone derivatives .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What are the stability considerations for handling and storing this compound?

  • Methodology :

  • Store at 0–6°C under inert gas (Ar/N2) to prevent hydrolysis of the boronate ester .
  • Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the dioxaborolane ring .
  • Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura coupling involving this boronate ester?

  • Methodology :

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)2, PdCl2(dtbpf)) for improved turnover .
  • Solvent/base systems : Compare polar aprotic solvents (DMF vs. dioxane) and bases (NaHCO3 vs. K3PO4) to minimize side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (2–4 hours) while maintaining yields (>80%) .
    • Data Contradiction Note : Some protocols report lower yields (<50%) with electron-deficient aryl halides, necessitating ligand optimization (e.g., SPhos or XPhos) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of benzoxazinone-boronate hybrids?

  • Methodology :

  • Biological assays : Test antifungal/herbicidal activity using agar diffusion or microdilution assays, as seen in benzoxazinone derivatives .
  • Computational modeling : DFT calculations to correlate boronate electronic effects (HOMO/LUMO) with bioactivity .
  • Analog synthesis : Replace the dioxaborolane with other boronates (e.g., MIDA boronate) to assess pharmacokinetic properties .

Q. How does the boronate ester influence the compound’s environmental fate in ecotoxicological studies?

  • Methodology :

  • Degradation studies : Monitor hydrolysis products (e.g., boric acid) under simulated environmental conditions (pH 5–9, UV light) .
  • Bioaccumulation assays : Use LC-MS/MS to quantify accumulation in model organisms (e.g., Daphnia magna) .
  • Risk assessment : Apply the PRTR framework to evaluate ecotoxicity thresholds .

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported melting points or spectral data?

  • Case Study : Discrepancies in melting points (e.g., 94–99°C vs. literature 102°C) may arise from polymorphic forms or impurities.

  • Solution : Recrystallize from ethanol/water and validate via DSC (differential scanning calorimetry) .
  • Cross-validation : Compare ¹H NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw) .

Q. What advanced techniques are recommended for studying reaction intermediates in boronate ester synthesis?

  • Methodology :

  • In-situ FTIR : Monitor C-B bond formation (∼1350 cm⁻¹) during coupling reactions .
  • Kinetic studies : Use stopped-flow NMR to track transient intermediates (e.g., Pd-aryl complexes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.